An In-Depth Technical Guide to 2-Hydroxycyclopent-2-en-1-one

An In-Depth Technical Guide to 2-Hydroxycyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

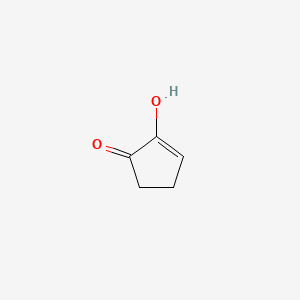

2-Hydroxycyclopent-2-en-1-one, a cyclic ketone with the CAS Number 10493-98-8 , is a molecule of significant interest in various scientific domains, particularly in the fields of medicinal chemistry and drug development.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for the evaluation of its biological activities. Notably, this compound has demonstrated antioxidant, enzyme inhibitory, and antiviral properties. A key mechanistic insight is its ability to induce Heat Shock Protein 70 (HSP70) via the activation of Heat Shock Transcription Factor 1 (HSF1), a pathway implicated in cellular protection and stress response. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of 2-Hydroxycyclopent-2-en-1-one and its derivatives.

Chemical and Physical Properties

2-Hydroxycyclopent-2-en-1-one, also known as reductone, is a five-membered ring compound containing both a ketone and a hydroxyl group. Its chemical structure and fundamental properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| CAS Number | 10493-98-8 |

| Molecular Formula | C₅H₆O₂[1] |

| IUPAC Name | 2-hydroxycyclopent-2-en-1-one[4] |

| Synonyms | 2-Hydroxy-2-cyclopenten-1-one, 2-Cyclopenten-1-one, 2-hydroxy-[5] |

| InChI Key | WOPKYMRPOKFYNI-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 98.10 g/mol | [4] |

| Melting Point | 52-53 °C | ChemicalBook |

| Boiling Point | 244.8 °C (estimated) | The Good Scents Company |

| Density | 1.334 g/cm³ | ChemicalBook |

| Solubility in Water | 2.76 x 10⁴ mg/L at 25 °C (estimated) | The Good Scents Company |

| logP (o/w) | -0.290 (estimated) | The Good Scents Company |

| Flash Point | 100.5 °C (estimated) | ChemicalBook |

Synthesis

Biological Activities and Mechanisms of Action

2-Hydroxycyclopent-2-en-1-one exhibits a range of biological activities that underscore its therapeutic potential.

Antiviral Activity and Induction of Heat Shock Proteins

A significant biological effect of 2-cyclopenten-1-one and its derivatives is the induction of Heat Shock Protein 70 (HSP70).[7] This induction is mediated through the activation of Heat Shock Transcription Factor 1 (HSF1). The α,β-unsaturated carbonyl moiety within the cyclopentenone ring is a key structural feature for triggering HSF1 activation.[7] The induction of HSP70 is associated with antiviral activity, as demonstrated against Vesicular Stomatitis Virus (VSV), where it leads to a selective inhibition of viral protein synthesis.[7][8]

The proposed signaling pathway for HSP70 induction by 2-cyclopenten-1-one is depicted in the following diagram:

Caption: HSP70 Induction Pathway by 2-Hydroxycyclopent-2-en-1-one.

Enzyme Inhibition

2-Hydroxy-3-methylcyclopent-2-enone, a closely related derivative, has been shown to be a potent inhibitor of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications.

The same derivative also exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in the development of skin-whitening agents and treatments for hyperpigmentation.

Antioxidant Activity

Derivatives of 2-hydroxycyclopent-2-en-one have demonstrated significant antioxidant properties, including radical scavenging abilities.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activities of 2-Hydroxycyclopent-2-en-1-one.

Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

0.067 M Sodium Phosphate Buffer (pH 6.2)

-

2.5 mM NADPH solution in phosphate buffer

-

50 mM DL-glyceraldehyde solution in phosphate buffer

-

Aldose reductase enzyme preparation (e.g., from rat lens supernatant)

-

Test compound (2-Hydroxycyclopent-2-en-1-one) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Quercetin or Epalrestat)

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the enzyme preparation.

-

Inhibitor Addition: Add a specific volume of the test compound solution at various concentrations. For the control, add the solvent vehicle.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature.

-

Reaction Initiation: Start the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

Calculation: Calculate the rate of reaction (ΔOD/min). The percentage of inhibition is determined using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from L-DOPA.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 6.8)

-

Mushroom Tyrosinase solution (e.g., 500 U/mL in phosphate buffer)

-

2.5 mM L-DOPA solution in phosphate buffer

-

Test compound (2-Hydroxycyclopent-2-en-1-one) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate reader

Procedure:

-

Assay Setup (in a 96-well plate):

-

Add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound solution at various concentrations. For the control, add the solvent vehicle.

-

Add 20 µL of the mushroom tyrosinase solution to each well.

-

-

Pre-incubation: Mix gently and pre-incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.

-

Incubation: Incubate for 20 minutes at 25°C.

-

Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor. The IC₅₀ value is determined as described for the aldose reductase assay.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound by its ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

0.1 mM DPPH solution in methanol

-

Test compound (2-Hydroxycyclopent-2-en-1-one) dissolved in methanol at various concentrations

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a test tube, mix equal volumes (e.g., 1 mL) of the DPPH solution and the test compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing methanol is used to zero the spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals) can be determined graphically.

Conclusion

2-Hydroxycyclopent-2-en-1-one is a promising scaffold for the development of novel therapeutic agents. Its multifaceted biological activities, including antiviral, enzyme inhibitory, and antioxidant effects, warrant further investigation. The induction of the heat shock response represents a particularly interesting mechanism of action with potential applications in cytoprotection and the treatment of various diseases. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this and related compounds, facilitating the advancement of research and drug discovery efforts.

References

- 1. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]

- 5. 2-Hydroxycyclopent-2-en-1-one | SIELC Technologies [sielc.com]

- 6. isca.me [isca.me]

- 7. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 8. Cyclopentenone synthesis [organic-chemistry.org]